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A-674563 hydrochloride

Cat. No.: B1191711
M. Wt: 394.9
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Akt in Cellular Processes and Pathophysiology

The Akt signaling pathway, also known as the PI3K/Akt pathway, is a crucial intracellular signaling cascade that plays a vital role in mediating cellular responses to various stimuli, including growth factors and insulin (B600854). cellsignal.com Akt, a serine/threonine kinase also referred to as protein kinase B (PKB), exists in three main isoforms: Akt1, Akt2, and Akt3. spandidos-publications.com These isoforms are involved in a wide array of fundamental cellular functions, such as promoting cell survival by inhibiting apoptosis, regulating cell cycle progression, and controlling glucose metabolism. cellsignal.comspandidos-publications.comashpublications.org

The proper functioning of the Akt pathway is essential for normal cellular homeostasis. ashpublications.org However, dysregulation of this pathway, often through the loss of negative regulators like PTEN or activating mutations in components of the pathway, is a frequent occurrence in a variety of human diseases, most notably cancer. spandidos-publications.comashpublications.org Hyperactivation of Akt can contribute to tumorigenesis and tumor cell survival through multiple mechanisms, including the promotion of cell proliferation and the suppression of programmed cell death. spandidos-publications.comnih.gov Beyond cancer, aberrant Akt signaling has been implicated in other conditions such as diabetes, cardiovascular diseases, and neurological disorders. cellsignal.comspandidos-publications.comcusabio.com

Overview of Protein Kinase Inhibitors in Biological Research

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a key post-translational modification that regulates protein function, localization, and stability. nih.govfrontiersin.org This process is fundamental to virtually all cellular signaling pathways. cusabio.comnih.gov Given their central role, the dysregulation of protein kinase activity is a common driver of various diseases. assaygenie.comresearchgate.net

Protein kinase inhibitors are small molecules designed to block the activity of specific kinases. assaygenie.com They typically function by binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate (B84403) group to its substrate. nih.govresearchgate.net These inhibitors are invaluable tools in biological research, allowing scientists to dissect the roles of individual kinases in complex signaling networks. researchgate.net By selectively inhibiting a particular kinase, researchers can observe the downstream cellular effects and thereby elucidate the kinase's function. Furthermore, protein kinase inhibitors have become a major class of therapeutic agents, particularly in oncology. frontiersin.orgresearchgate.net

Contextualization of A-674563 Hydrochloride within Akt Inhibition Strategies

This compound is a potent and selective inhibitor of Akt1, a specific isoform of the Akt kinase. selleckchem.commedchemexpress.comprobechem.com It functions as an ATP-competitive inhibitor, meaning it binds to the same site as ATP, thereby blocking the kinase's catalytic activity. caltagmedsystems.co.uk This mode of action prevents the phosphorylation of downstream targets of Akt, effectively inhibiting the signaling cascade. selleckchem.comselleckchem.com

In the broader context of Akt inhibition strategies, this compound serves as a valuable research tool. scbt.com Its selectivity for Akt1, with a reported Ki (inhibition constant) of 11 nM, allows for the specific investigation of this isoform's roles. selleckchem.commedchemexpress.comprobechem.com While it also shows some activity against other kinases like PKA and CDK2, it is significantly more selective for Akt1 over many others. selleckchem.comcaltagmedsystems.co.ukcellagentech.commybiosource.com This selectivity is crucial for attributing observed biological effects to the inhibition of Akt1.

Research has shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. medchemexpress.comcellagentech.commedchemexpress.com It achieves this by blocking the phosphorylation of downstream Akt targets, leading to a decrease in cell proliferation. selleckchem.commedchemexpress.com For instance, studies have demonstrated its ability to inhibit the growth of soft tissue sarcoma and melanoma cells in preclinical models. medchemexpress.comcellagentech.comszabo-scandic.com

Detailed Research Findings

This compound has been instrumental in elucidating the downstream effects of Akt1 inhibition. In research settings, it has been shown to decrease the phosphorylation of several key Akt substrates.

Table 1: Investigated Downstream Targets of this compound's Action

Downstream Target Cellular Function Reference
GSK3 Glycogen synthesis, cell proliferation medchemexpress.commedchemexpress.com
MDM2 p53 regulation, cell cycle control medchemexpress.commedchemexpress.com

The inhibition of GSK3 and MDM2 phosphorylation by A-674563 has been observed in a dose-dependent manner in soft tissue sarcoma cells. medchemexpress.commedchemexpress.com Furthermore, treatment with A-674563 has been shown to upregulate the expression of GADD45A, a protein involved in DNA damage response and cell cycle arrest, independent of p53 status. medchemexpress.commedchemexpress.com

Table 2: Inhibitory Activity of A-674563

Kinase Inhibition Value Assay Type Reference
Akt1 Ki = 11 nM Cell-free assay selleckchem.commedchemexpress.comprobechem.com
PKA Modest Potency Cell-free assay selleckchem.com
PKC >30-fold selective for Akt1 over PKC Cell-free assay selleckchem.com

These findings underscore the utility of this compound as a specific probe for studying the intricate roles of the Akt1 signaling pathway in both normal cellular processes and in disease states.

Properties

Molecular Formula

C22H23ClN4O

Molecular Weight

394.9

Origin of Product

United States

Pharmacological Characterization of A 674563 Hydrochloride

Inhibitory Potency and Kinase Selectivity Spectrum

A-674563 demonstrates high affinity for its primary target, Akt1, but also interacts with other kinases, defining its selectivity spectrum. selleckchem.com This profile is critical for understanding its biological activity and potential therapeutic applications.

Akt1 Inhibition Profile

A-674563 hydrochloride is characterized as a potent inhibitor of Akt1. medchemexpress.commedchemexpress.cominvivochem.com In cell-free enzymatic assays, the compound exhibits a high binding affinity for Akt1, with a reported inhibitor constant (Kᵢ) of 11 nM. selleckchem.comselleckchem.commedchemexpress.comresearchgate.net Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates. researchgate.net While it potently blocks the activity of Akt, it does not inhibit the phosphorylation of the Akt protein itself; instead, it prevents Akt from phosphorylating its downstream targets. selleckchem.comselleckchem.com

Differential Selectivity Against Other Kinases

The selectivity of A-674563 has been assessed against a panel of other kinases. The compound is reported to be over 30-fold more selective for Akt1 than for Protein Kinase C (PKC). selleckchem.comselleckchem.cominvivochem.com Further characterization reveals inhibitory activity against other kinases such as Glycogen Synthase Kinase 3 beta (GSK-3β) and Extracellular signal-Regulated Kinase 2 (ERK2), with Kᵢ values of 110 nM and 260 nM, respectively. selleckchem.comselleckchem.com Compared to other Akt inhibitors like A-443654, A-674563 is considered somewhat less selective, particularly against cyclin-dependent kinases. aacrjournals.org

Table 1: Inhibitory Potency of A-674563 Against Various Kinases

Kinase Target Kᵢ (nM)
Akt1 11
PKA 16
CDK2 46
GSK-3β 110
ERK2 260

Data sourced from cell-free assays. selleckchem.comselleckchem.com

Preclinical Pharmacodynamic Evaluation

The pharmacodynamic properties of A-674563 have been investigated to understand its effects on cellular processes following target engagement. These studies confirm that inhibition of the Akt pathway by A-674563 leads to distinct cellular responses, primarily a reduction in cell proliferation. selleckchem.com

In Vitro Cellular Responses

In cellular assays, A-674563 effectively inhibits the phosphorylation of downstream targets of the Akt signaling pathway. selleckchem.comselleckchem.com Treatment of cancer cells with A-674563 leads to a dose-dependent decrease in the phosphorylation of proteins such as GSK3 and MDM2. medchemexpress.commedchemexpress.cominvivochem.com This inhibition of downstream signaling ultimately results in cellular effects such as cell cycle arrest at the G2 phase and the induction of apoptosis. selleckchem.comselleckchem.commedchemexpress.commedchemexpress.com

A-674563 has demonstrated broad anti-proliferative activity across a variety of human cancer cell lines. medchemexpress.com The compound slows the proliferation of tumor cells with a general half-maximal effective concentration (EC₅₀) of 0.4 μM. selleckchem.comselleckchem.commedchemexpress.comaacrjournals.org In specific cell lines, its potency varies. For instance, in the MiaPaCa-2 pancreatic cancer cell line, the EC₅₀ for cell growth inhibition was measured at 0.4 μM after 48 hours of treatment. selleckchem.cominvivochem.comaacrjournals.org The compound showed inhibitory effects on all tested soft tissue sarcoma (STS) cell lines, with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.22 μM in SW684 cells to 0.35 μM in SKLMS1 cells. medchemexpress.eumedchemexpress.commedchemexpress.com Furthermore, A-674563 has been shown to be cytotoxic and anti-proliferative against MOLM14 acute myeloid leukemia (AML) cells, U937 leukemia cells, and human melanoma cells. selleckchem.commedchemexpress.commedchemexpress.com

Table 2: Anti-proliferative Activity of A-674563 in Human Cancer Cell Lines

Cell Line Cancer Type Potency Metric Value (μM)
MiaPaCa-2 Pancreatic Cancer EC₅₀ 0.4
MOLM14 Acute Myeloid Leukemia EC₅₀ 0.06
SW684 Soft Tissue Sarcoma IC₅₀ 0.22
SKLMS1 Soft Tissue Sarcoma IC₅₀ 0.35

Potency values measured after 48 hours of treatment. selleckchem.commedchemexpress.commedchemexpress.comaacrjournals.org

Table 3: List of Compounds Mentioned

Compound Name
A-443654
Cytotoxic Effects on Malignant Cell Populations

This compound demonstrates significant cytotoxic and anti-proliferative effects across a variety of malignant cell lines. As a potent and selective inhibitor of the serine/threonine kinase Akt1, its mechanism of action is linked to the disruption of key cellular signaling pathways involved in cell survival and proliferation. The compound has been shown to slow the proliferation of tumor cells with a general half-maximal effective concentration (EC50) of 0.4 μM.

In studies involving soft tissue sarcoma (STS) cells, this compound exhibited an inhibitory effect on all tested STS cell lines, with half-maximal inhibitory concentration (IC50) values at 48 hours ranging from 0.22 ± 0.034 μM in SW684 cells to 0.35 ± 0.06 μM in SKLMS1 cells. Research on human melanoma cells also confirmed its anti-proliferative and cytotoxic properties at concentrations between 10 and 1000 nM. Furthermore, cytotoxic effects have been observed in U937 and acute myeloid leukemia (AML) progenitor cells. In non-small cell lung cancer (NSCLC) cell lines, A-674563 was found to be significantly more effective at reducing cell survival compared to the pan-AKT inhibitor MK-2206.

In Vitro Cytotoxicity of this compound
Cell Line TypeSpecific Cell LineMeasurementValueReference
General Tumor CellsN/AEC500.4 μM
Soft Tissue Sarcoma (STS)SW684IC50 (48h)0.22 ± 0.034 μM
SKLMS1IC50 (48h)0.35 ± 0.06 μM
Human MelanomaVariousEffective Concentration10-1000 nM
Pancreatic CancerMiaPaCa-2Cell Viability AssayDose-dependent inhibition
Perturbations in Cell Cycle Progression

A key aspect of the anti-neoplastic activity of this compound involves its ability to disrupt the normal cell cycle progression in malignant cells. Multiple studies have consistently reported that treatment with this compound leads to cell cycle arrest, specifically at the G2 phase. This effect has been clearly documented in soft tissue sarcoma (STS) cells.

The inhibition of Akt1 by this compound interferes with downstream signaling that regulates cell cycle checkpoints. This disruption prevents cells from proceeding into mitosis, thereby halting proliferation. Research suggests that this G2 arrest is a primary mechanism contributing to its tumor growth inhibitory effects. In non-small cell lung cancer (NSCLC) cells, altered cell cycle progression is considered a vital component of the compound's efficacy, which was observed to be greater than that of the pan-AKT inhibitor MK-2206.

Induction of Apoptotic Mechanisms

In addition to inducing cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This pro-apoptotic effect is a direct consequence of Akt1 inhibition, which plays a crucial role in cell survival signaling.

The compound has been shown to induce apoptotic death in human melanoma cells, an effect that can be inhibited by caspase inhibitors, indicating a caspase-dependent pathway. In U937 and AML progenitor cells, this compound activates caspases-3 and -9, key executioner and initiator caspases in the apoptotic cascade. Furthermore, the compound upregulates the expression of GADD45A, a protein involved in stress signaling that can lead to apoptosis, in a manner independent of the tumor suppressor p53. This suggests that A-674563 can trigger apoptosis through multiple signaling pathways, even in cancer cells with mutated p53.

In Vivo Efficacy in Non-Human Animal Models

Modulatory Effects on Tumor Growth in Xenograft Models

The in vivo anti-tumor activity of this compound has been evaluated in several xenograft models using immunocompromised mice. While its efficacy as a monotherapy can be variable, it demonstrates significant potential in slowing tumor progression. In one study, mice treated with A-674563 exhibited slower tumor growth, with a greater than 50% reduction in tumor volume by the end of the study compared to the control group. The compound also potently inhibits the growth of A375 melanoma and U937 leukemia xenografts in vivo.

In a PC-3 prostate cancer xenograft model, this compound showed no significant tumor-inhibitory activity when used alone. However, its efficacy was significantly enhanced when used in combination with the chemotherapeutic agent paclitaxel. This synergistic effect suggests a potential role for A-674563 in sensitizing tumors to conventional therapies. Tumors from treated animals have shown increased levels of GADD45α and decreased levels of the proliferation marker PCNA. Additionally, an increase in TUNEL assay staining, a marker for apoptosis, was observed in treated tumor specimens.

Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelTreatment RegimenObserved EffectReference
Prostate CancerPC-3MonotherapyNo significant activity
Prostate CancerPC-3Combination with paclitaxelSignificantly improved efficacy
GeneralN/AMonotherapy>50% decrease in tumor volume
MelanomaA375MonotherapyPotent inhibition of xenograft growth
LeukemiaU937MonotherapyInhibition of xenograft growth, improved survival
Influence on Systemic Metabolic Parameters

Given the central role of the Akt signaling pathway in metabolic regulation, particularly glucose metabolism, the systemic effects of this compound have been investigated. Studies have shown that the administration of A-674563 can influence metabolic parameters. Specifically, in an oral glucose tolerance test, treatment with A-674563 at doses of 20 and 100 mg/kg resulted in an increase in plasma insulin (B600854) levels. This finding is consistent with the role of Akt in insulin signaling and glucose uptake.

Molecular and Cellular Mechanisms of Action

Direct Kinase Inhibition Modalities

A-674563 hydrochloride exerts its primary effect through direct inhibition of Akt1 kinase activity. This inhibition is characterized by its specific binding interactions and its unique impact on the phosphorylation state of the Akt enzyme itself.

Characterization of ATP-Competitive Binding Interactions

A-674563 is a potent, ATP-competitive inhibitor of Akt1. selleckchem.comselleckchem.com In cell-free kinase assays, it demonstrates high affinity for Akt1 with an inhibition constant (Ki) of 11 nM. selleckchem.comselleckchem.commedchemexpress.comselleckchem.com Its selectivity for Akt1 is notable, though it also shows modest potency against other kinases in the AGC family, such as PKA (Protein Kinase A), and some activity against cyclin-dependent kinases (CDKs) like CDK2. aacrjournals.orgselleckchem.comselleckchem.com The compound was developed from A-443654 by replacing an indole (B1671886) moiety with a phenyl group, a modification that improved its oral bioavailability. selleckchem.comselleckchem.com

Table 1: Kinase Inhibition Profile of A-674563
Kinase TargetInhibition Constant (Ki)
Akt111 nM
PKA16 nM
CDK246 nM
GSK-3β110 nM
ERK2260 nM
Data sourced from Selleck Chemicals. selleckchem.comselleckchem.com

Non-Inhibition of Akt Autophosphorylation and Subsequent Downstream Target Modulation

A distinctive feature of A-674563's mechanism is that it does not inhibit the autophosphorylation of the Akt kinase itself. selleckchem.comselleckchem.com In fact, treatment with A-674563 has been observed to cause a concomitant increase in the phosphorylation of Akt at key regulatory sites, Threonine 308 (Thr308) and Serine 473 (Ser473). aacrjournals.org This paradoxical increase in phosphorylated Akt (P-Akt) is considered a sensitive marker of effective Akt inhibition, indicating that while the enzyme is phosphorylated, its kinase activity towards its substrates is blocked. aacrjournals.org Despite the increase in P-Akt levels, A-674563 effectively blocks the phosphorylation of downstream Akt targets in a dose-dependent manner, which is the ultimate driver of its cellular effects. aacrjournals.orgselleckchem.comselleckchem.com

Regulation of Canonical Downstream Signaling Pathways

By inhibiting Akt1, A-674563 disrupts the phosphorylation and subsequent activation or inhibition of numerous downstream effector proteins. This leads to the modulation of key signaling pathways that control cell fate and function.

Effects on Glycogen Synthase Kinase 3 (GSK3) Phosphorylation

A-674563 treatment leads to a significant, dose-responsive decrease in the phosphorylation of Glycogen Synthase Kinase 3 (GSK3), specifically at the inhibitory sites Serine 21 in GSK3α and Serine 9 in GSK3β. aacrjournals.orgmedchemexpress.commedchemexpress.comnih.gov Akt-mediated phosphorylation at these sites normally inactivates GSK3. nih.gov Therefore, by inhibiting Akt, A-674563 prevents this inhibitory phosphorylation, leading to a state of GSK3 overactivation. researchgate.net This modulation of GSK3 activity is a key consequence of Akt inhibition by A-674563. aacrjournals.org

Modulation of Mouse Double Minute 2 Homolog (MDM2) Phosphorylation

The compound also affects the phosphorylation of the Mouse Double Minute 2 homolog (MDM2), an important negative regulator of the p53 tumor suppressor. Treatment with A-674563 has been shown to decrease the phosphorylation of MDM2 in certain cancer cell lines. medchemexpress.commedchemexpress.com However, the effect on MDM2 phosphorylation can be cell-context dependent. nih.gov For instance, in a study on non-small cell lung cancer (NSCLC) cells, A-674563 treatment decreased p-MDM2 expression in A549 cells but led to an increase in p-MDM2 expression in A427 cells. nih.gov

Impact on Ribosomal Protein S6 Kinase 1 (S6K1) Activation

A-674563 impacts signaling downstream of the mTOR (mammalian target of rapamycin) pathway, which is closely linked with Akt signaling. A key indicator of this is the reduced phosphorylation of the ribosomal protein S6 (rpS6), a substrate of S6K1. aacrjournals.org By inhibiting Akt, A-674563 disrupts the signal cascade that leads to the activation of the mTORC1 complex and its downstream effector, S6K1. This results in decreased phosphorylation of S6, as observed in Western blot analyses of treated cells. aacrjournals.orgresearchgate.net

Table 2: Summary of A-674563 Effects on Downstream Targets
Downstream TargetEffect of A-674563Reference
Phospho-GSK3α/β (Ser21/9)Decreased aacrjournals.orgmedchemexpress.com
Phospho-MDM2Decreased (cell-type dependent) nih.govmedchemexpress.com
Phospho-Ribosomal Protein S6Decreased aacrjournals.orgresearchgate.net

Influence on Proline-Rich Akt Substrate of 40 kDa (PRAS40) and Akt Substrate of 160 kDa (AS160) Phosphorylation

This compound has been shown to modulate the phosphorylation status of key Akt substrates, including Proline-Rich Akt Substrate of 40 kDa (PRAS40) and Akt Substrate of 160 kDa (AS160). The phosphorylation of these proteins is a critical regulatory step in the insulin (B600854)/IGF-1 signaling pathway and is integral to the control of protein synthesis and glucose metabolism.

Research indicates that the effect of A-674563 on the phosphorylation of PRAS40 and AS160 can be cell-type dependent. For instance, in A549 non-small cell lung cancer cells, treatment with A-674563 led to a decrease in the phosphorylation of both AS160 and another Akt substrate, MDM2. However, in A427 cells, the same treatment resulted in an increased expression of phosphorylated AS160 and MDM2 plos.org. This suggests that the cellular context and the activity of compensatory signaling pathways can significantly influence the downstream effects of Akt inhibition by A-674563.

Cell LineTreatmentEffect on p-AS160 ExpressionEffect on p-PRAS40 Expression
A549 A-674563DecreasedUnchanged
A427 A-674563IncreasedMarkedly Increased

Table 1: Differential Effects of A-674563 on AS160 and PRAS40 Phosphorylation in Different Cell Lines. plos.org

Alterations in Forkhead Box Protein O3A (FOXO3A) Subcellular Localization

The Forkhead Box Protein O3A (FOXO3A) is a transcription factor that plays a crucial role in promoting apoptosis and cell cycle arrest. Its activity is tightly regulated by Akt-mediated phosphorylation. When phosphorylated by Akt, FOXO3A is sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene expression nih.govplos.org.

As a potent inhibitor of Akt, this compound is expected to prevent the phosphorylation of FOXO3A. This inhibition leads to the nuclear translocation of FOXO3A, where it can bind to the promoter regions of genes involved in cell death and cell cycle inhibition, thereby exerting its anti-proliferative effects nih.govplos.orgfrontiersin.orgreactome.orgresearchgate.net. While direct studies detailing the specific effects of A-674563 on FOXO3A localization are limited, the established mechanism of Akt-mediated FOXO3A regulation strongly supports this mode of action.

Role in Growth Arrest and DNA Damage-inducible Protein Alpha (GADD45A) Upregulation

This compound has been demonstrated to upregulate the expression of Growth Arrest and DNA Damage-inducible Protein Alpha (GADD45A) medchemexpress.com. GADD45A is a member of a group of genes whose expression is increased in response to stressful growth arrest conditions and DNA-damaging agents wikipedia.org. This protein is involved in the regulation of the cell cycle, DNA repair, and apoptosis.

Notably, the upregulation of GADD45A by A-674563 has been shown to be independent of the tumor suppressor protein p53 medchemexpress.com. This finding is significant as it suggests that A-674563 can induce cell cycle arrest and apoptosis even in cancer cells with mutated or non-functional p53, which is a common occurrence in many human cancers. In vivo studies have shown that tumors treated with A-674563 express increased levels of GADD45α medchemexpress.com.

Interplay with Complementary Signaling Networks

The therapeutic potential of this compound is enhanced by its ability to interact with and inhibit other critical signaling pathways involved in cancer progression.

Dual Inhibition of Fms-like Tyrosine Kinase 3 with Internal Tandem Duplication (FLT3-ITD)

In addition to its potent inhibition of Akt, A-674563 has been identified as a dual inhibitor of Fms-like Tyrosine Kinase 3 with Internal Tandem Duplication (FLT3-ITD) nih.govnih.govoncotarget.com. The FLT3-ITD mutation is a common driver mutation in acute myeloid leukemia (AML) and is associated with a poor prognosis nih.govoncotarget.com.

A-674563 exhibits selective inhibitory activity against the FLT3-ITD mutant kinase compared to the wild-type (wt) FLT3. This dual inhibition of both the Akt and FLT3-ITD signaling pathways provides a significant therapeutic advantage, particularly in overcoming drug resistance in FLT3-ITD positive AML nih.govnih.govoncotarget.com. FLT3 ligand-induced resistance to FLT3 inhibitors often involves the reactivation of the Akt pathway; therefore, the simultaneous inhibition of both targets by A-674563 can circumvent this resistance mechanism nih.govnih.govoncotarget.com.

Kinase TargetIC50 (nM)
FLT3-ITD 134
FLT3 wt 2171

Table 2: Inhibitory Concentration (IC50) of A-674563 against FLT3-ITD and FLT3 wt. nih.gov

Structure Activity Relationships and Chemical Biology

Comparative Analysis with Analogues and Precursor Compounds

The development of A-674563 was a direct evolution from its precursor, A-443654. A key structural difference and a primary driver for its synthesis was the need to improve pharmacokinetic properties. A-674563 was created by replacing the indole (B1671886) moiety of A-443654 with a phenyl group. selleckchem.com This modification successfully conferred oral bioavailability, a significant advantage for potential therapeutic development. selleckchem.com

However, this structural change came with a trade-off in potency. A-674563 is approximately 70-fold less active than its indole-containing precursor, A-443654. selleckchem.com Despite this reduction in potency, A-674563 maintains a strong inhibitory profile against Akt1, with a reported inhibition constant (Kᵢ) of 11 nM in cell-free assays. selleckchem.commedchemexpress.commedchemexpress.comambeed.com In terms of selectivity, A-674563 demonstrates good selectivity against a panel of other kinases, although it is least selective against other members of the AGC kinase family. nih.gov It is over 30-fold more selective for Akt1 over Protein Kinase C (PKC) but shows more modest potency against Protein Kinase A (PKA). selleckchem.com

Molecular Modifications and Structure-Efficacy Relationships

The indazole-pyridine core of A-674563 serves as a robust scaffold for developing potent Akt inhibitors. nih.govscispace.com Extensive research into modifying this scaffold has elucidated key relationships between specific structural features and the resulting efficacy and selectivity of the compounds.

The indazole-pyridine framework is a privileged scaffold in the design of kinase inhibitors. A series of heteroaryl-pyridine based compounds have been synthesized and analyzed to optimize Akt inhibition, leading to the discovery of analogues with exceptionally high potency (Kᵢ = 0.16 nM). nih.gov The synthesis and study of such derivatives have confirmed that these compounds are ATP-competitive, potent, and reversible inhibitors of Akt activity. nih.gov The 3-amino-1H-indazole derivatives, in particular, have been identified as a promising scaffold for developing inhibitors that target the PI3K/Akt/mTOR pathway. nih.gov

Specific substitutions on the indazole-pyridine scaffold have a profound impact on the molecule's interaction with the target kinase. For instance, in silico studies have shown that substitutions at the third position of the indazole pyridine (B92270) core can significantly influence the inhibitory efficiency against Akt. scispace.com

Key findings on substitutions and selectivity include:

Substitutions at the Indazole Core : Docking analyses revealed that adding groups like Methyl, Thiophene, Thiazole, Imidazole, and Amino at the third position of the indazole pyridine can enhance the inhibition of Akt activity. scispace.com Among these, the Thiophene substituent was identified as the most potent, achieving the highest fitness score in docking simulations. scispace.com

Isoform Selectivity : Research has shown that A-674563 does not exhibit significant selectivity among the three Akt isoforms (Akt1, Akt2, Akt3). nih.gov However, it does show selectivity for the FLT3-ITD mutant kinase (IC₅₀: 134 nM) over the FLT3 wild type (IC₅₀: 2171 nM). oncotarget.com

The following table summarizes the inhibitory activity of A-674563 against various kinases.

Kinase TargetInhibition MetricValue (nM)
Akt1Kᵢ11
PKAIC₅₀16
CDK2IC₅₀46
FLT3-ITDIC₅₀134
FLT3 wtIC₅₀2171

Applications in Computational Drug Design

A-674563 has served as a valuable tool and lead compound in the field of computational drug design, aiding in the development of novel and more potent Akt inhibitors.

Molecular docking studies have been employed to understand the interaction between A-674563 and the ATP-binding pocket of the Akt kinase. These computational methods predict the preferred orientation of the ligand when bound to the receptor and estimate the strength of the interaction. In one such study, A-674563 was identified as having the best free energy of binding among nine FDA-approved drugs, with a value of -32.63 kcal/mol. researchgate.net These docking simulations provide a visual and energetic model of the binding, highlighting key interactions that contribute to the inhibitor's potency. researchgate.net

The table below presents predicted binding affinities from computational studies.

CompoundPredicted Binding Affinity (kcal/mol)
A-674563 (Lead Compound)-32.63
Novel Derivative (Molecule 5a)-36.015
Novel Derivative (Molecule 7a)-33.324

Fragment-based drug design (FBDD) is a strategy used to build potent ligands from smaller chemical fragments. A-674563 has been successfully used as a lead compound in such structure-based design approaches. researchgate.net In one study, a fragment was computationally incorporated or attached to the side chain of A-674563. researchgate.net The newly designed molecules were then re-docked into the Akt binding pocket. This strategy led to the identification of two novel compounds (molecules 5a and 7a) that exhibited significantly better binding affinity values for the Akt protein than the original lead molecule. researchgate.net This demonstrates the utility of A-674563 as a foundational structure for the rational design of next-generation Akt inhibitors.

Biological and Therapeutic Implications in Preclinical Research

Applications in Anti-Cancer Research

The PI3K/AKT signaling pathway is frequently hyperactivated in a large proportion of human cancers, making it a prime target for therapeutic intervention. nih.govaacrjournals.org A-674563, by selectively targeting Akt1, has shown promise in preclinical studies for its ability to inhibit cancer cell growth and survival.

In vitro studies have established that A-674563 can slow the proliferation of various tumor cells, with a reported half-maximal effective concentration (EC50) of 0.4 μM. selleckchem.comselleckchem.commedchemexpress.commedchemexpress.com This inhibitory effect is not limited to a single cancer type, suggesting a broad applicability. The compound functions as an ATP competitor, binding to the kinase domain of Akt and preventing its catalytic activity. nih.gov This leads to a dose-dependent reduction in the phosphorylation of downstream Akt substrates, which are critical for cell cycle progression and survival. selleckchem.com Consequently, treatment with A-674563 has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in susceptible cancer cell lines. selleckchem.commedchemexpress.commedchemexpress.com

Further research has delved into the efficacy of A-674563 in specific and challenging cancer types, revealing nuanced mechanisms of action and significant anti-tumor effects.

Non-Small Cell Lung Cancer (NSCLC): In studies using multiple NSCLC cell lines, A-674563 was found to be significantly more effective at reducing cancer cell survival compared to the pan-AKT inhibitor, MK-2206. nih.govnih.govresearchgate.net The heightened efficacy of A-674563 in NSCLC models is thought to be linked not only to its primary target, Akt1, but also to off-target inhibition of cyclin-dependent kinase 2 (CDK2). nih.govnih.gov This dual action results in significant alterations in cell cycle progression, specifically by preventing cells from progressing to the G2/M phase. nih.gov

Melanoma: Preclinical assessments in human melanoma cells have shown that A-674563 is both anti-proliferative and cytotoxic. medchemexpress.commedchemexpress.com The compound effectively induces apoptotic cell death, an effect that can be inhibited by caspase inhibitors, confirming the mechanism involves this critical apoptotic pathway. medchemexpress.commedchemexpress.com Furthermore, in vivo studies using melanoma xenograft models demonstrated that A-674563 potently inhibits tumor growth. medchemexpress.com The activation of the Akt pathway is a known factor in melanoma progression and resistance, highlighting the therapeutic rationale for using an Akt inhibitor like A-674563. nih.gov

Acute Myeloid Leukemia (AML): A-674563 has demonstrated potent anti-leukemic activity in both AML cell lines and primary human AML progenitor cells. nih.gov It effectively inhibits cell survival and proliferation while inducing apoptosis through the activation of caspases 3 and 9. medchemexpress.commedchemexpress.comnih.gov Interestingly, its action in AML appears to be multi-faceted. Beyond Akt inhibition, A-674563 has been shown to decrease the activity of sphingosine (B13886) kinase 1 (SphK1), leading to a reduction in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic lipid ceramide. nih.gov In models of AML with the common FLT3-ITD mutation, A-674563 acts as a dual suppressor of both AKT and FLT3-ITD. nih.gov

Soft Tissue Sarcoma (STS): STS cells have been found to be highly sensitive to Akt blockade by A-674563. nih.gov The compound shows a significant inhibitory effect across various STS cell lines, with half-maximal inhibitory concentration (IC50) values in the sub-micromolar range. cancer-research-network.commedchemexpress.commedchemexpress.com The primary cellular responses in STS cells are G2 cell cycle arrest and apoptosis. selleckchem.commedchemexpress.commedchemexpress.comnih.gov A key finding in this cancer type is that A-674563 upregulates the expression of GADD45A, a protein involved in cell cycle control and DNA repair, in a manner that is independent of the tumor suppressor p53. cancer-research-network.commedchemexpress.commedchemexpress.comnih.gov In vivo, A-674563 treatment led to slower tumor growth in a human fibrosarcoma xenograft model. selleckchem.comnih.gov

Table 1: In Vitro Efficacy of A-674563 in Various Cancer Subtypes
Cancer SubtypeKey FindingsReported IC50/EC50 ValuesCellular Mechanisms
Non-Small Cell Lung Cancer (NSCLC)More effective than pan-AKT inhibitor MK-2206. nih.govnih.govLower IC50 values than MK-2206 across six cell lines. nih.govAltered cell cycle progression, off-target CDK2 inhibition. nih.gov
MelanomaAnti-proliferative and cytotoxic. medchemexpress.commedchemexpress.comEffective in 10-1000 nM range. medchemexpress.commedchemexpress.comInduction of caspase-dependent apoptosis. medchemexpress.commedchemexpress.com
Acute Myeloid Leukemia (AML)Inhibits survival of AML cell lines and progenitor cells. nih.govNot specifiedCaspase-3/9 activation, apoptosis, SphK1 inhibition. nih.gov
Soft Tissue Sarcoma (STS)Inhibitory effect on all tested STS cell lines. medchemexpress.commedchemexpress.comIC50 values from 0.22 to 0.35 μM. cancer-research-network.commedchemexpress.commedchemexpress.comG2 cell cycle arrest, apoptosis, p53-independent GADD45A upregulation. medchemexpress.commedchemexpress.comnih.gov

A major challenge in cancer therapy is the development of drug resistance. The Akt pathway is a known mediator of resistance to various treatments. Preclinical studies suggest that A-674563 could play a role in overcoming resistance.

In FLT3-ITD positive AML, resistance to FLT3 inhibitors can occur through the reactivation of Akt signaling. nih.gov Because A-674563 inhibits both FLT3-ITD and Akt, it is able to overcome resistance induced by the FLT3 ligand, a mechanism observed in refractory AML patients. nih.gov

Akt inhibitors have also shown success in overcoming resistance to platinum-based chemotherapies and EGFR tyrosine kinase inhibitors (TKIs) in NSCLC models, suggesting a broader utility for A-674563 in resensitizing tumors to standard-of-care agents. nih.gov

Given its targeted mechanism, A-674563 is a strong candidate for combination therapies, where it may act synergistically with other anti-cancer agents. In a preclinical xenograft model of prostate cancer, A-674563 showed minimal activity as a monotherapy. aacrjournals.orgmedchemexpress.commedchemexpress.com However, when combined with the chemotherapy drug paclitaxel, the therapeutic efficacy was significantly enhanced compared to either agent alone. selleckchem.comaacrjournals.orgmedchemexpress.commedchemexpress.com This synergy highlights the potential of A-674563 to augment the effects of conventional cytotoxic agents.

Non-Oncological Biological Applications

The biological influence of A-674563 extends beyond its anti-cancer properties, as demonstrated by research into its effects on chondrocytes, the primary cells found in cartilage.

Autologous chondrocyte implantation is a procedure used to repair cartilage damage, but its success is often limited because chondrocytes lose their desired characteristics when expanded in monolayer culture. nih.gov A-674563 was identified in a compound screen for its ability to enhance the transcription of key chondrocyte marker genes, including Col2a1 (Type II collagen) and Acan (Aggrecan). nih.gov

The underlying mechanism involves the modulation of the transcription factor Sox9, a master regulator of chondrogenesis. A-674563 was found to inhibit the degradation of the Sox9 protein. nih.gov Further investigation revealed that it prevents Sox9 degradation via the ubiquitin-proteasome pathway, leading to an accumulation of Sox9 protein within the cell. nih.gov This research suggests that A-674563 could be a valuable tool in developing culture conditions that allow for the expansion of chondrocytes while preserving their critical phenotypic characteristics for therapeutic use. nih.gov

Table 2: Summary of Preclinical Research Findings for A-674563
Area of ResearchModel SystemPrimary OutcomeKey Mechanistic Insight
Combination TherapyPC-3 Prostate Cancer XenograftSignificantly improved efficacy with Paclitaxel. aacrjournals.orgmedchemexpress.commedchemexpress.comSynergistic anti-tumor effect. aacrjournals.org
Drug ResistanceFLT3-ITD+ AML cellsOvercomes FLT3 ligand-induced resistance. nih.govDual inhibition of AKT and FLT3-ITD signaling. nih.gov
Chondrocyte BiologyMouse Primary ChondrocytesEnhanced transcription of chondrocyte marker genes. nih.govInhibition of Sox9 protein degradation via ubiquitin-proteasome pathway. nih.gov

Effects on Glucose Homeostasis in Animal Models

Preclinical research investigating the specific effects of A-674563 hydrochloride on glucose homeostasis in animal models is limited. However, its mechanism of action as a potent and selective inhibitor of Akt1 provides a basis for understanding its potential impact on glucose metabolism. The Akt signaling pathway is a critical component of insulin (B600854) signaling and plays a central role in maintaining glucose homeostasis.

One available preclinical finding indicates that A-674563, when administered to fasted mice at doses of 20 and 100 mg/kg, led to an increase in plasma insulin levels during an oral glucose tolerance test. medchemexpress.commedchemexpress.com This suggests that the compound may influence insulin secretion or clearance.

In the broader context of Akt inhibition, preclinical studies with other Akt inhibitors have demonstrated effects on glucose metabolism. nih.govaacrjournals.orgresearchgate.net Inhibition of Akt can interfere with the normal physiological response to insulin. For instance, studies on other Akt inhibitors have shown that they can lead to transient increases in blood glucose levels. nih.gov This is consistent with the known role of Akt in mediating insulin-stimulated glucose uptake in peripheral tissues like muscle and adipose tissue.

The Akt pathway, particularly the Akt2 isoform, is crucial for insulin-stimulated glucose transport. nih.govnih.gov Inhibition of this pathway can therefore lead to a state of insulin resistance. The observed increase in plasma insulin with A-674563 could potentially be a compensatory response to a reduction in insulin sensitivity in peripheral tissues. aacrjournals.org

Future Directions and Emerging Research Opportunities

Deeper Elucidation of Akt Isoform-Specific Inhibition Mechanisms

While A-674563 is known to be a potent inhibitor of Akt1, a more profound understanding of the structural and molecular basis for its isoform specificity is required. Future research should focus on high-resolution crystallographic or cryogenic electron microscopy (cryo-EM) studies of A-674563 in complex with all three Akt isoforms (Akt1, Akt2, and Akt3). This would illuminate the subtle differences in the inhibitor's binding mode and interactions with the amino acid residues within the active site of each isoform. Such studies could reveal key residues that determine the selectivity of A-674563 and other inhibitors, paving the way for the rational design of even more specific molecules.

Furthermore, investigating the kinetics of A-674563 binding to each Akt isoform will provide a more dynamic understanding of its inhibitory mechanism. Determining the on- and off-rates of the inhibitor for each isoform can offer insights into the duration of target engagement and its downstream signaling effects.

Development of Novel Inhibitors with Enhanced Isoform Selectivity

Building on the structural and mechanistic insights gained from studying A-674563, the development of novel Akt inhibitors with enhanced isoform selectivity is a primary objective. The distinct and sometimes opposing roles of Akt isoforms in cellular processes underscore the need for highly selective inhibitors to minimize off-target effects and maximize therapeutic efficacy. For instance, while Akt1 inhibition is often desirable in cancer therapy, Akt2 is crucial for glucose homeostasis, and its inhibition can lead to undesirable side effects.

The development of covalent and allosteric inhibitors represents a promising avenue for achieving greater isoform selectivity. Covalent inhibitors that target non-conserved cysteine residues near the active site of a specific Akt isoform could offer both high potency and selectivity. Similarly, allosteric inhibitors that bind to sites outside the highly conserved ATP-binding pocket can exploit the structural differences between the isoforms to achieve greater specificity.

InhibitorTypeTarget Isoform(s)Key Features
A-674563 ATP-competitivePrimarily Akt1Orally active, also inhibits PKA and CDK2. researchgate.netselleckchem.com
MK-2206 AllostericPan-AktOrally effective, potent and selective allosteric inhibitor.
Capivasertib (AZD5363) ATP-competitivePan-AktPotent inhibitor of all three Akt isoforms.
Ipatasertib (GDC-0068) ATP-competitivePan-AktHighly selective for Akt over other kinases.

Exploration of Undiscovered Downstream Targets and Signaling Crosstalk

The full spectrum of downstream targets and signaling pathways regulated by each Akt isoform is yet to be fully elucidated. A-674563 provides a tool to probe the specific downstream effects of Akt1 inhibition. Research has shown that A-674563 can decrease the phosphorylation of known Akt substrates such as GSK3 and MDM2. medchemexpress.com However, the effects on other potential substrates remain to be explored. In some non-small cell lung cancer (NSCLC) cell lines, treatment with A-674563 has been shown to alter cell cycle progression, suggesting an impact on downstream targets that regulate the cell cycle. nih.govnih.gov Interestingly, in some contexts, A-674563 treatment leads to an increase in the phosphorylation of Akt2, suggesting a compensatory mechanism. nih.gov

Future studies should employ unbiased phosphoproteomic approaches to identify novel downstream targets of Akt1 that are specifically modulated by A-674563. This will not only expand our understanding of Akt1 signaling but may also reveal new therapeutic targets. Furthermore, investigating the crosstalk between the Akt pathway and other signaling networks, such as the MEK/ERK pathway, in the context of A-674563 treatment is crucial for understanding the integrated cellular response to Akt1 inhibition. researchgate.net

Downstream TargetEffect of A-674563Cell Line(s)
p-GSK-3β Similar effect to MK-2206A549, A427
p-p21 Similar effect to MK-2206A549, A427
p-S6 ribosomal protein Similar effect to MK-2206A549, A427
p-MDM2 Decreased expressionA549
p-AS160 Decreased expressionA549

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the cellular response to A-674563, future research should integrate various "omics" technologies. While specific multi-omics studies on A-674563 are not yet prevalent, this approach holds immense potential. Transcriptomics can reveal changes in gene expression profiles following Akt1 inhibition, identifying downstream transcriptional programs regulated by Akt1. Proteomics and phosphoproteomics can provide a global view of changes in protein abundance and phosphorylation status, offering a more direct readout of signaling pathway modulation. Metabolomics can uncover alterations in cellular metabolism resulting from Akt1 inhibition, given the central role of Akt in regulating metabolic processes.

Integrating these multi-omics datasets will provide a comprehensive and unbiased understanding of the systemic effects of A-674563. This approach can help in identifying novel biomarkers that predict sensitivity or resistance to Akt1 inhibitors, uncovering unexpected off-target effects, and revealing new mechanisms of action.

Application of Advanced Computational Modeling for Next-Generation Inhibitor Design

Computational modeling and structure-based drug design are powerful tools for the development of next-generation Akt inhibitors. A-674563 has been used as a lead compound in computational studies to design novel inhibitors with improved properties. researchgate.net Molecular docking and molecular dynamics simulations can be employed to predict the binding affinity and mode of interaction of new chemical entities with the different Akt isoforms. researchgate.netmdpi.com

These computational approaches can guide the synthesis of new inhibitors with enhanced potency and selectivity. For instance, by modeling the binding of A-674563 to a homology model of Akt3, researchers can identify modifications to the inhibitor's structure that could improve its affinity for this isoform. mdpi.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new compounds based on their chemical structure, accelerating the drug discovery process. dntb.gov.ua The iterative cycle of computational design, chemical synthesis, and biological testing will be instrumental in developing the next generation of highly specific and effective Akt inhibitors.

Q & A

Q. What is the mechanism of action of A-674563 hydrochloride, and how does its selectivity for Akt1 influence experimental design?

this compound is a potent and selective Akt1 inhibitor with a Ki of 11 nM . Its mechanism involves binding to the ATP-binding pocket of Akt1, inhibiting downstream phosphorylation of targets like GSK3β and MDM2, which are critical for cell survival and proliferation . When designing experiments, researchers should validate Akt1-specific inhibition using phospho-specific antibodies (e.g., p-Akt (Ser473)) and include Akt2/3 inhibitors (e.g., MK-2206) as controls to rule out off-target effects .

Q. What in vitro and in vivo models are commonly used to study this compound’s efficacy?

  • In vitro: A-674563 (0.4–10 μM) reduces proliferation in MiaPaCa-2 pancreatic cancer cells (EC50 = 0.4 μM) and induces G2/M arrest and apoptosis in STS cells .
  • In vivo: In SCID mice with PC-3 xenografts, A-674563 (40 mg/kg daily for 21 days) synergizes with paclitaxel to enhance tumor regression . Researchers should use syngeneic or patient-derived xenograft models to assess tissue-specific pharmacokinetics and toxicity .

Q. How should researchers optimize dosing and administration routes for this compound in preclinical studies?

Oral administration is standard due to its bioavailability . For acute studies, dissolve in DMSO (stock concentration ≤10 mM) and dilute in PBS for in vivo use. Chronic dosing regimens (e.g., 40 mg/kg daily) require monitoring of weight loss and liver/kidney function to exclude off-target toxicity .

Q. What are the key biomarkers to assess this compound’s target engagement?

Measure phosphorylation levels of Akt substrates:

  • GSK3β (Ser9) and MDM2 (Ser166) as direct targets .
  • Downstream effectors like STAT3 (Tyr705) and EMT markers (N-cadherin, E-cadherin) in cancer models . Include Western blotting or multiplex immunoassays for quantitative analysis .

Q. How does this compound compare to other Akt inhibitors in potency and specificity?

A-674563 exhibits higher selectivity for Akt1 than pan-Akt inhibitors (e.g., MK-2206). However, at low concentrations (≤1 μM), MK-2206 shows stronger cytotoxicity in some cell lines, while A-674563 requires higher doses (≥5 μM) for comparable effects . Use isoform-specific siRNA knockdowns to validate Akt1-dependent responses .

Advanced Research Questions

Q. How to resolve contradictions in autophagy regulation when using this compound?

A-674563 inhibits Akt1, which suppresses mTORC1 and activates autophagy. However, studies report conflicting outcomes: autophagy inhibition (via PI3K/Akt blockade) can cause axonal overgrowth in neurons or premature cell death in cancer models . To address this, combine A-674563 with autophagy flux reporters (e.g., LC3-II/GFP-RFP) and titrate doses to separate Akt-specific effects from broader pathway modulation .

Q. What experimental strategies mitigate off-target effects of this compound, such as AAK1 inhibition?

A-674563 inhibits AAK1 (IC50 = 43 μM in bioassays), which regulates clathrin-mediated endocytosis . To isolate Akt1-specific effects:

  • Use AAK1-specific inhibitors (e.g., BX912) as negative controls.
  • Employ CRISPR-Cas9 Akt1/AAK1 knockout cell lines to delineate signaling crosstalk .

Q. How to design combination therapies with this compound to overcome resistance in cancer models?

  • Synergy with vitamin C : Vitamin C enhances prolyl hydroxylation of Akt, reducing its activity. Co-treatment with A-674563 (1–5 μM) amplifies apoptosis in HIF-1α-dependent tumors .
  • Chemotherapy adjuvants : In prostate cancer, A-674563 sensitizes cells to paclitaxel by suppressing survival pathways (e.g., p-Akt/STAT3) . Use Chou-Talalay synergy assays to calculate combination indices (CI <1 indicates synergy) .

Q. How does this compound modulate epithelial-mesenchymal transition (EMT) in esophageal cancer?

In KYSE140 cells, A-674563 (10 μM) reverses TRIM44-induced EMT by downregulating N-cadherin and vimentin while upregulating E-cadherin. This occurs via suppression of Akt/STAT3 signaling . For mechanistic studies, pair phospho-proteomics with single-cell RNA sequencing to map EMT trajectory changes .

Q. What computational tools predict this compound’s therapeutic activity and toxicity?

MetaCore/MetaDrug binary QSAR models predict therapeutic activity scores (0.44 for A-674563 vs. 0.79 for MK-8776) based on kinase inhibition profiles . Use molecular docking (e.g., AutoDock Vina) to simulate Akt1 binding and ADMETLab 2.0 for toxicity profiling (e.g., hepatotoxicity risk) .

Q. Methodological Notes

  • Data Validation : Always confirm Akt1 inhibition with orthogonal assays (e.g., ELISA for p-Akt vs. kinome-wide profiling).
  • Concentration Ranges : Use 0.1–10 μM for in vitro studies, adjusting based on cell line sensitivity .
  • Ethical Compliance : Follow ARRIVE guidelines for in vivo experiments, including randomization and blinding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.